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Compound of Interest

Compound Name: 4,5-Difluoro-2-methoxybenzonitrile

Cat. No.: B1314864 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4,5-Difluoro-2-methoxybenzonitrile. While experimental data for this specific

molecule is not readily available in the public domain, this document outlines the expected

spectroscopic characteristics based on its structure and provides detailed, generalized

experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) analysis. This information is intended to serve as a valuable resource for

researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Introduction
4,5-Difluoro-2-methoxybenzonitrile is a fluorinated aromatic compound with potential

applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The

presence of the fluorine atoms and the methoxy and nitrile functional groups are expected to

impart unique electronic and steric properties to the molecule, making its structural elucidation

and characterization by spectroscopic methods crucial for its application in drug design and

development.

Spectroscopic Data
Due to the limited availability of public experimental data, the following tables summarize the

predicted mass spectrometry data. For NMR and IR, typical spectral regions for the functional
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groups present in 4,5-Difluoro-2-methoxybenzonitrile are discussed in the experimental

protocols.

Mass Spectrometry (MS) Data
The following table presents predicted mass-to-charge ratios (m/z) for various adducts of 4,5-
Difluoro-2-methoxybenzonitrile. This data is computationally generated and serves as a

reference for experimental analysis.[1]

Adduct Predicted m/z

[M+H]⁺ 170.04120

[M+Na]⁺ 192.02314

[M-H]⁻ 168.02664

[M+NH₄]⁺ 187.06774

[M+K]⁺ 207.99708

[M+H-H₂O]⁺ 152.03118

[M+HCOO]⁻ 214.03212

[M+CH₃COO]⁻ 228.04777

[M]⁺ 169.03337

M represents the parent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Experimental NMR data for 4,5-Difluoro-2-methoxybenzonitrile is not currently available in

public databases. The expected chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are discussed in the

experimental protocols section.

Infrared (IR) Spectroscopy Data
Experimental IR data for 4,5-Difluoro-2-methoxybenzonitrile is not currently available. The

expected vibrational frequencies for the functional groups are discussed in the experimental
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protocols section.

Experimental Protocols
The following are detailed, generalized protocols for acquiring NMR, IR, and MS spectra of

aromatic compounds like 4,5-Difluoro-2-methoxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the environment of the fluorine

atoms.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

multinuclear probe.

Sample Preparation:

Weigh approximately 5-10 mg of 4,5-Difluoro-2-methoxybenzonitrile.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

Cap the NMR tube securely.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Solvent: CDCl₃

Expected Chemical Shifts (δ):

Aromatic Protons (H-3 and H-6): Expected in the range of 6.5-8.0 ppm. The electron-

withdrawing nature of the fluorine and nitrile groups, and the electron-donating effect of the

methoxy group will influence the exact shifts. Splitting patterns will arise from coupling to

each other and to the fluorine atoms.
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Methoxy Protons (-OCH₃): A singlet is expected in the range of 3.5-4.0 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Solvent: CDCl₃

Expected Chemical Shifts (δ):

Aromatic Carbons: Expected in the range of 100-160 ppm. Carbons directly attached to

fluorine will show large one-bond C-F coupling constants.

Nitrile Carbon (-CN): A weak signal expected in the range of 115-125 ppm.

Methoxy Carbon (-OCH₃): Expected in the range of 55-65 ppm.

¹⁹F NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Reference: CFCl₃ (external or internal).

Solvent: CDCl₃

Expected Chemical Shifts (δ):

Aromatic Fluorines: Expected in the range of -100 to -150 ppm relative to CFCl₃. The two

fluorine atoms will likely show distinct signals due to their different chemical environments,

and will exhibit coupling to each other and to the aromatic protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of 4,5-Difluoro-2-methoxybenzonitrile with approximately

100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press.

Apply pressure to form a thin, transparent or translucent pellet.

IR Spectrum Acquisition:

Mode: Transmittance.

Spectral Range: 4000-400 cm⁻¹.

Expected Vibrational Frequencies (ν):

C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2220-2260 cm⁻¹.

C-O Stretch (Aryl Ether): A strong band in the region of 1200-1275 cm⁻¹ (asymmetric) and

a medium band around 1000-1075 cm⁻¹ (symmetric).

C-F Stretch (Aryl Fluoride): Strong bands in the region of 1100-1400 cm⁻¹.

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

C=C Stretch (Aromatic Ring): Multiple bands in the 1450-1600 cm⁻¹ region.

C-H Bending (Aromatic): Bands in the 690-900 cm⁻¹ region, which can be indicative of the

substitution pattern.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one utilizing Electrospray Ionization (ESI)

or Electron Impact (EI).

Sample Preparation (for ESI):
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Prepare a dilute solution of 4,5-Difluoro-2-methoxybenzonitrile (approximately 10-100

µg/mL) in a suitable solvent such as methanol or acetonitrile.

Introduce the sample into the ion source via direct infusion or through a liquid

chromatography (LC) system.

Mass Spectrum Acquisition (ESI):

Ionization Mode: Positive or negative ion mode.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Expected Observations:

Molecular Ion Peak: In positive mode, the [M+H]⁺ ion at m/z 170.04120 or the [M+Na]⁺ ion

at m/z 192.02314 would be expected.[1] In negative mode, the [M-H]⁻ ion at m/z

168.02664 would be anticipated.[1]

Isotope Pattern: The presence of carbon and other elements will result in a characteristic

isotopic distribution for the molecular ion peak.

Fragmentation: Fragmentation patterns will depend on the ionization energy and the

instrument used. Common losses could include the methoxy group or the nitrile group.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

novel compound like 4,5-Difluoro-2-methoxybenzonitrile.
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General Spectroscopic Analysis Workflow

Compound Synthesis

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of 4,5-Difluoro-
2-methoxybenzonitrile

Purification (e.g., Crystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F) IR Spectroscopy Mass Spectrometry

Structure ConfirmationPurity Assessment

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic analysis

and structure confirmation.

Conclusion
The spectroscopic characterization of 4,5-Difluoro-2-methoxybenzonitrile is essential for its

use in research and development. While experimental data is not widely accessible, the

provided protocols and predicted mass spectrometry data offer a solid foundation for its

analysis. The combination of NMR, IR, and MS will provide unambiguous confirmation of its

chemical structure and purity, which is a prerequisite for its application in the synthesis of novel

bioactive molecules and advanced materials. Researchers are encouraged to acquire
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experimental data following the outlined protocols to contribute to the public knowledge base

for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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